![molecular formula C15H13BrN2O3 B2389200 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide CAS No. 1427982-02-2](/img/structure/B2389200.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide is a chemical compound with potential applications in scientific research. It is a pyridine derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Specifically, the compound has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. It has also been found to bind to certain receptors in the brain, which may be responsible for its neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide has a number of biochemical and physiological effects. In addition to its inhibitory effects on tyrosine kinase and its binding to certain receptors in the brain, the compound has also been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related conditions. It has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide in lab experiments include its high potency and specificity, as well as its reproducibility in synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide. These include further studies on its mechanism of action, particularly in relation to its neuroprotective and anti-cancer effects. There is also potential for the compound to be used in the development of new therapies for a variety of conditions, including neurodegenerative diseases and cancer. Additionally, further studies may be needed to fully understand the potential toxicity of the compound and its effects on different cell types.
Métodos De Síntesis
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide has been achieved through several methods, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis. These methods have been optimized to provide high yields of the compound and have been extensively studied to ensure their reproducibility.
Aplicaciones Científicas De Investigación
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide has been found to have potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, the compound has been found to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-2-4-11(14(16)18-9)15(19)17-7-10-3-5-12-13(6-10)21-8-20-12/h2-6H,7-8H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMSTXWJBZUMTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2389119.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)

![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2389125.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2389126.png)
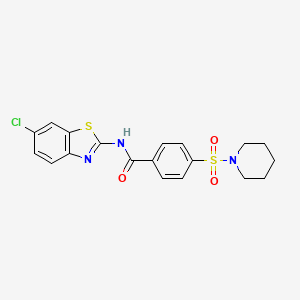

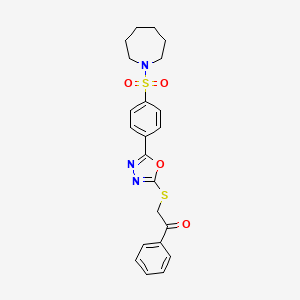

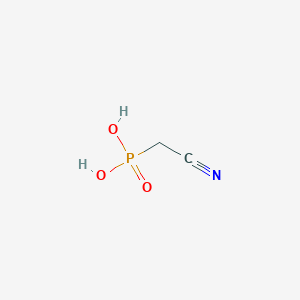
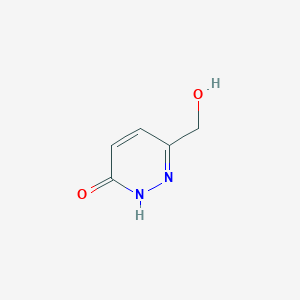
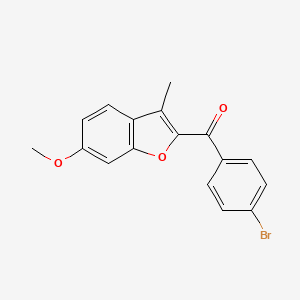
![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)
![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)